2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide
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Overview
Description
2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide is a compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide typically involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with chloroacetamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-benzimidazole-2-thiol
- 2-[(1H-benzimidazol-2-yl)thio]acetamide
- 1H-benzimidazole-2-thiol
Uniqueness
2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide is unique due to the presence of the thioacetamide group, which imparts specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H11N3OS |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C10H11N3OS/c1-13-8-5-3-2-4-7(8)12-10(13)15-6-9(11)14/h2-5H,6H2,1H3,(H2,11,14) |
InChI Key |
VHZLUQUHULNEQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N |
Origin of Product |
United States |
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